molecular formula C15H14N2O3 B5299043 3-[(4-methoxybenzoyl)amino]benzamide

3-[(4-methoxybenzoyl)amino]benzamide

Cat. No. B5299043
M. Wt: 270.28 g/mol
InChI Key: DUZIODLZPKWKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxybenzoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been studied for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzoyl)amino]benzamide involves its ability to bind to and inhibit the activity of specific enzymes and proteins. For example, it has been shown to bind to the catalytic domain of PARP-1, preventing it from carrying out its normal function of repairing damaged DNA. This can lead to increased sensitivity of cancer cells to chemotherapy, as they are unable to repair the damage caused by the treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its ability to inhibit the activity of specific enzymes and proteins. For example, inhibition of PARP-1 can lead to increased sensitivity of cancer cells to chemotherapy, as mentioned above. Additionally, it has been shown to have anti-inflammatory effects, as it can inhibit the activity of an enzyme called COX-2 that is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and proteins, which can make it a useful tool for studying their function. However, one limitation is that its effects may not be generalizable to other systems, as its activity is highly dependent on the specific target being studied.

Future Directions

There are several potential future directions for research into 3-[(4-methoxybenzoyl)amino]benzamide. One area of interest is its potential as a treatment for cancer, particularly in combination with chemotherapy. Additionally, it may have potential as a treatment for other diseases that involve the activity of specific enzymes and proteins, such as inflammation and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(4-methoxybenzoyl)amino]benzamide involves a series of chemical reactions that can be carried out in a laboratory setting. The process typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzamide to yield the final product.

Scientific Research Applications

Research into the potential therapeutic applications of 3-[(4-methoxybenzoyl)amino]benzamide has focused on its ability to inhibit the activity of certain enzymes and proteins that are involved in various disease processes. For example, it has been studied as a potential treatment for cancer, as it has been shown to inhibit the activity of a protein called PARP-1 that is involved in DNA repair. Inhibition of this protein can lead to increased sensitivity of cancer cells to chemotherapy.

properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-7-5-10(6-8-13)15(19)17-12-4-2-3-11(9-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZIODLZPKWKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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